molecular formula C3H6NNaO5S2 B10768468 sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane

sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane

Cat. No.: B10768468
M. Wt: 223.2 g/mol
InChI Key: DQFVBELGDROGDO-DKWTVANSSA-M
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Description

Sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane is a complex organic compound that features a unique combination of functional groups, including an amino group, a hydroxy group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane typically involves multiple steps. One common method includes the reaction of a suitable amino acid derivative with a sulfonating agent under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as crystallization or chromatography to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to optimize the yield and selectivity of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with sulfonate groups, such as taurine and sulfoalanine. These compounds share some structural features but differ in their specific functional groups and stereochemistry.

Uniqueness

What sets sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C3H6NNaO5S2

Molecular Weight

223.2 g/mol

IUPAC Name

sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane

InChI

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1

InChI Key

DQFVBELGDROGDO-DKWTVANSSA-M

Isomeric SMILES

C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].[Na+]

Canonical SMILES

C(C(C(=O)O)N)SS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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